(6-Bromo-8-fluoro-3-quinolyl)methanol
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Overview
Description
(6-Bromo-8-fluoro-3-quinolyl)methanol: is a chemical compound with the molecular formula C10H7BrFNO and a molar mass of 256.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns on the quinoline ring .
Industrial Production Methods: Industrial production methods for (6-Bromo-8-fluoro-3-quinolyl)methanol are not widely documented. the process would likely involve large-scale chemical synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-8-fluoro-3-quinolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction could produce dehalogenated quinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, (6-Bromo-8-fluoro-3-quinolyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new compounds .
Biology: In biological research, this compound can be used to study the effects of halogenated quinoline derivatives on various biological systems. It may serve as a probe to investigate the interactions between quinoline derivatives and biological targets .
Medicine: Its structure suggests it could be a candidate for the development of new therapeutic agents, particularly those targeting diseases involving quinoline-sensitive pathways .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of (6-Bromo-8-fluoro-3-quinolyl)methanol involves its interaction with molecular targets in biological systems. The bromine and fluorine atoms, along with the quinoline core, contribute to its binding affinity and specificity for certain enzymes or receptors. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing its activity .
Comparison with Similar Compounds
- 6-Bromo-3-quinolylmethanol
- 8-Fluoro-3-quinolylmethanol
- 6-Bromo-8-fluoroquinoline
Comparison: Compared to these similar compounds, (6-Bromo-8-fluoro-3-quinolyl)methanol is unique due to the presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from compounds with only one halogen substituent .
Properties
IUPAC Name |
(6-bromo-8-fluoroquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-8-2-7-1-6(5-14)4-13-10(7)9(12)3-8/h1-4,14H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHACVFPLLNEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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